3-Chloro-5-isopropylbenzisoxazole
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Overview
Description
3-Chloro-5-isopropylbenzisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isopropylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-5-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isopropylbenzisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the isoxazole ring .
Scientific Research Applications
3-Chloro-5-isopropylbenzisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-isopropylbenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylbenzisoxazole
- 3-Chloro-5-ethylbenzisoxazole
- 3-Chloro-5-tert-butylbenzisoxazole
Uniqueness
3-Chloro-5-isopropylbenzisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-chloro-5-propan-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)10(11)12-13-9/h3-6H,1-2H3 |
InChI Key |
KMOWBJKLDJJYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)ON=C2Cl |
Origin of Product |
United States |
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